sec-Butyl methacrylate
Overview
Description
sec-Butyl methacrylate is an organic compound with the formula C8H14O2. It is a colorless liquid commonly used as a monomer in the production of methacrylate polymers. These polymers are widely utilized in various industrial applications due to their excellent properties such as transparency, weather resistance, and durability .
Mechanism of Action
Target of Action
Sec-Butyl methacrylate is a common monomer used in the synthesis of methacrylate polymers . The primary targets of this compound are the monomers that it interacts with during the polymerization process .
Mode of Action
This compound interacts with its targets through a process known as anionic polymerization . This process involves the use of a Lewis base and bulky aluminum (LA system) to control the polymerization of (meth)acrylates . The mechanism consists of the stabilization of the enolate anion and aluminum-based coordination of monomers .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the anionic polymerization pathway . This pathway allows for the synthesis of well-defined polymers such as block copolymers .
Result of Action
The result of this compound’s action is the formation of methacrylate polymers . These polymers have unique properties suitable for various applications, such as thermoplastic elastomers, flexible and transparent films, modifiers, and adhesives .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, under strong acid or strong alkali conditions, this compound can be easily hydrolyzed . It is also easily oxidized . Furthermore, it is a flammable material, and its action can be influenced by the presence of heat, hot surfaces, sparks, open flames, and other ignition sources .
Biochemical Analysis
Biochemical Properties
Sec-Butyl methacrylate is involved in the synthesis of well-defined polymers such as block copolymers . It is known to interact with compounds consisting of a Lewis base and bulky aluminum, leading to the stabilization of enolate anion and aluminum-based coordination of monomers
Cellular Effects
It is known that butyl methacrylate, a related compound, can cause irritation to the eyes and can potentially lead to blindness
Molecular Mechanism
This compound is typically polymerized under free-radical conditions . The polymerization process involves the formation and stabilization of enolate anion and aluminum-based coordination of monomers
Temporal Effects in Laboratory Settings
It is known that butyl methacrylate is a stable compound with a boiling point of 160°C
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. It is known that the acute toxicity of butyl methacrylate, a related compound, has an LD50 of 20 g/kg (oral, rat) .
Metabolic Pathways
This compound is thought to be rapidly metabolized to methacrylic acid and n-butanol by carboxylesterase in the olfactory epithelium of the nasal cavity
Preparation Methods
Synthetic Routes and Reaction Conditions: sec-Butyl methacrylate can be synthesized through the esterification of methacrylic acid with sec-butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. These processes often employ reactive distillation techniques to enhance the efficiency of the reaction and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: sec-Butyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized under free-radical conditions to form methacrylate polymers.
Hydrolysis: The ester group can be hydrolyzed to yield methacrylic acid and sec-butanol.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions can be employed to facilitate the hydrolysis reaction.
Major Products Formed:
Polymerization: Methacrylate polymers with various applications in coatings, adhesives, and plastics.
Hydrolysis: Methacrylic acid and sec-butanol.
Scientific Research Applications
sec-Butyl methacrylate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
- n-Butyl methacrylate
- tert-Butyl methacrylate
- Methyl methacrylate
Comparison:
- n-Butyl methacrylate: Similar in structure but differs in the position of the butyl group. It is also used in polymer production but has slightly different physical properties .
- tert-Butyl methacrylate: Has a more branched structure, leading to different polymerization behavior and properties .
- Methyl methacrylate: A simpler ester of methacrylic acid, widely used in the production of polymethyl methacrylate (PMMA), known for its optical clarity and strength .
sec-Butyl methacrylate stands out due to its specific balance of properties, making it suitable for specialized applications where a combination of flexibility, adhesion, and environmental resistance is required .
Properties
IUPAC Name |
butan-2-yl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-7(4)10-8(9)6(2)3/h7H,2,5H2,1,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTQKJXIZHSXBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29356-88-5 | |
Record name | 2-Propenoic acid, 2-methyl-, 1-methylpropyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29356-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20863073 | |
Record name | Isobutyl methacyrlate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2998-18-7 | |
Record name | sec-Butyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2998-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | sec-Butyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sec-Butyl methacrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isobutyl methacyrlate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sec-butyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SEC-BUTYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37AD4SRT9M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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